molecular formula C6H6ClNO3 B1463164 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid CAS No. 1239758-91-8

2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid

Cat. No. B1463164
M. Wt: 175.57 g/mol
InChI Key: NQYMIIDHCSQYER-UHFFFAOYSA-N
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Description

“2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid” is a chemical compound that belongs to the class of organic compounds known as phenyl-1,3-oxazoles . These are aromatic heterocyclic compounds containing a 1,3-oxazole substituted at one or more positions by a phenyl group .


Synthesis Analysis

The synthesis of oxazole derivatives has been a field of interest for a long time due to their increasing importance in medicinal chemistry . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

Oxazoles, such as “2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . This structure is stable and was first prepared in 1947 .


Chemical Reactions Analysis

The chemical reactions of oxazole derivatives are largely influenced by their substitution patterns . These substitutions play a pivotal role in delineating their biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid” include a molecular weight of 171.15 . It is a powder at room temperature .

Scientific Research Applications

Antibacterial Activity Research

  • Synthesis and Antibacterial Activity : Researchers synthesized various derivatives of acetic acid, including a compound similar to 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid. These compounds were tested for antibacterial activity against multiple strains, including E. coli and Staphylococcus aureus, showing promising results (Kadian, Maste, & Bhat, 2012).

Heterocyclic Compound Synthesis

  • Synthesis of Triheterocyclic Compounds : A study focused on synthesizing acetic acid derivatives, leading to the creation of triheterocyclic compounds. These compounds, including variations similar to 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid, have potential applications in various chemical fields (Demirbas, 2005).

Reactivity Studies

  • Investigating Chlorine Atom Reactivity : A study explored the reactivity of chlorine atoms in compounds like 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid, contributing to understanding their chemical behavior and potential applications (Kornienko et al., 2014).

Ligand Synthesis for Medical Imaging

  • Synthesis of Rigidified Lanthanide Chelates : Research into synthesizing ligands for medical imaging applications included derivatives of acetic acid, offering insights into their potential use in enhancing imaging techniques (Ranganathan et al., 2002).

Novel Acrylic Acid Derivative Synthesis

  • Synthesis of Acrylic Acid Derivatives : The synthesis of novel acrylic acid derivatives, related to 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid, was achieved, adding to the repertoire of useful compounds in organic chemistry (Kaushik, Verma, & Madaan, 2011).

Future Directions

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities which drew the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-3-4(2-5(9)10)6(7)11-8-3/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYMIIDHCSQYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid
Reactant of Route 2
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid
Reactant of Route 3
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid
Reactant of Route 4
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid
Reactant of Route 5
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid

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